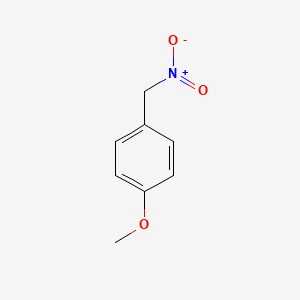
(Chloromethyl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)cycloheptane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure The compound consists of a cycloheptane ring with a chloromethyl group (-CH2Cl) attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)cycloheptane typically involves the chloromethylation of cycloheptane. One common method is the reaction of cycloheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Cycloheptanol, cycloheptylamine, and cycloheptylthiol.
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Applications De Recherche Scientifique
(Chloromethyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Chloromethyl)cycloheptane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the synthesis of bioactive compounds and in studying enzyme mechanisms.
Comparaison Avec Des Composés Similaires
(Chloromethyl)cycloheptane can be compared with other chloromethyl-substituted cycloalkanes such as:
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
Uniqueness
The larger ring size of cycloheptane compared to cyclohexane and cyclopentane results in different steric and electronic properties. This affects the reactivity and stability of the compound, making it unique in its class.
Similar Compounds
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
- (Chloromethyl)cyclooctane
These compounds share similar chemical properties but differ in their ring size and resulting reactivity.
Propriétés
Formule moléculaire |
C8H15Cl |
|---|---|
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
chloromethylcycloheptane |
InChI |
InChI=1S/C8H15Cl/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
Clé InChI |
JAXTWASTBIYALB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


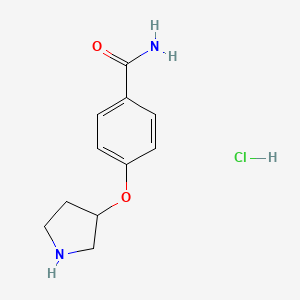
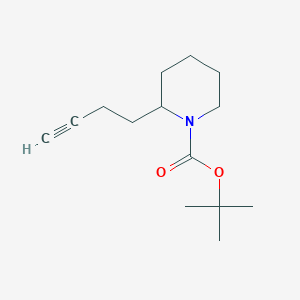
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)

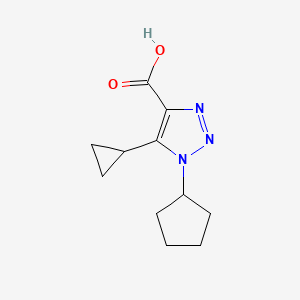



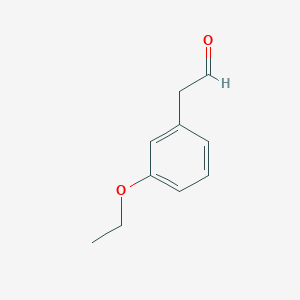
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)


![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
